molecular formula C21H21NO4 B274375 4-{[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]methyl}benzoic acid

4-{[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]methyl}benzoic acid

Cat. No.: B274375
M. Wt: 351.4 g/mol
InChI Key: BVGODZPGAUUBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]methyl}benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, a furan ring, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]methyl}benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

4-{[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]methyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]methyl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)benzoic acid: Similar structure but lacks the furan ring and hydroxyethyl group.

    Phenylboronic acid: Contains a phenyl group and boronic acid moiety but lacks the complex structure of the target compound.

    Imidazoles: Heterocyclic compounds with different ring structures but similar applications in chemistry and biology.

Uniqueness

4-{[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]methyl}benzoic acid is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

4-[[[5-[4-(1-hydroxyethyl)phenyl]furan-2-yl]methylamino]methyl]benzoic acid

InChI

InChI=1S/C21H21NO4/c1-14(23)16-6-8-17(9-7-16)20-11-10-19(26-20)13-22-12-15-2-4-18(5-3-15)21(24)25/h2-11,14,22-23H,12-13H2,1H3,(H,24,25)

InChI Key

BVGODZPGAUUBCA-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=C(C=C3)C(=O)O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=C(C=C3)C(=O)O)O

Origin of Product

United States

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